Cas no 2137657-77-1 (4-Cyclobutyl-1-methylcyclohex-3-en-1-amine)

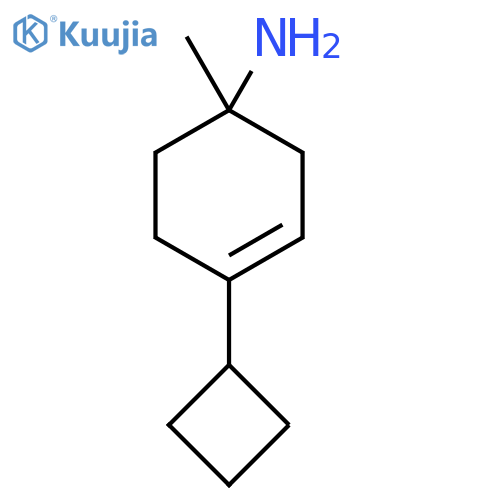

2137657-77-1 structure

商品名:4-Cyclobutyl-1-methylcyclohex-3-en-1-amine

4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-843640

- 4-cyclobutyl-1-methylcyclohex-3-en-1-amine

- 2137657-77-1

- 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine

-

- インチ: 1S/C11H19N/c1-11(12)7-5-10(6-8-11)9-3-2-4-9/h5,9H,2-4,6-8,12H2,1H3

- InChIKey: VLOUPROCDVIJCG-UHFFFAOYSA-N

- ほほえんだ: NC1(C)CC=C(CC1)C1CCC1

計算された属性

- せいみつぶんしりょう: 165.151749610g/mol

- どういたいしつりょう: 165.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26Ų

4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843640-0.05g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 0.05g |

$647.0 | 2025-02-21 | |

| Enamine | EN300-843640-0.1g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 0.1g |

$678.0 | 2025-02-21 | |

| Enamine | EN300-843640-10.0g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 10.0g |

$3315.0 | 2025-02-21 | |

| Enamine | EN300-843640-5g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 5g |

$2235.0 | 2023-09-02 | ||

| Enamine | EN300-843640-2.5g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 2.5g |

$1509.0 | 2025-02-21 | |

| Enamine | EN300-843640-10g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 10g |

$3315.0 | 2023-09-02 | ||

| Enamine | EN300-843640-0.5g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 0.5g |

$739.0 | 2025-02-21 | |

| Enamine | EN300-843640-1.0g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 1.0g |

$770.0 | 2025-02-21 | |

| Enamine | EN300-843640-0.25g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 0.25g |

$708.0 | 2025-02-21 | |

| Enamine | EN300-843640-5.0g |

4-cyclobutyl-1-methylcyclohex-3-en-1-amine |

2137657-77-1 | 95.0% | 5.0g |

$2235.0 | 2025-02-21 |

4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2137657-77-1 (4-Cyclobutyl-1-methylcyclohex-3-en-1-amine) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量